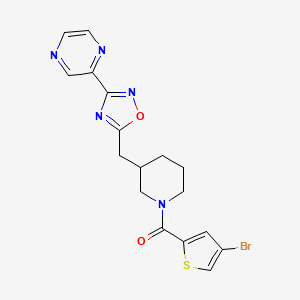
(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrN5O2S and its molecular weight is 434.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with significant potential for biological activity due to its diverse structural components. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features:
- A brominated thiophene ring
- A piperidine moiety
- A pyrazine-based oxadiazole
The molecular formula is C17H16BrN5O2S with a molecular weight of 434.31 g/mol.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of multiple functional groups suggests potential interactions with enzymes and receptors involved in several biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease .
- Antimicrobial Activity : Structural analogs have demonstrated moderate to strong antibacterial properties against various strains .
- Neuroprotective Effects : Piperidine derivatives are known for their neuroprotective capabilities, which may extend to this compound.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities:
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial properties of synthesized oxadiazole derivatives, revealing that certain compounds exhibited strong inhibitory effects against bacterial strains, suggesting potential for developing new antibiotics .
- Docking Studies : In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with amino acid residues critical for enzyme activity, supporting its potential as a therapeutic agent .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound may exhibit favorable absorption and distribution characteristics due to its lipophilicity imparted by the bromothiophene and piperidine moieties. Additionally, the presence of polar functional groups enhances solubility in biological fluids, which is crucial for bioavailability.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S/c18-12-7-14(26-10-12)17(24)23-5-1-2-11(9-23)6-15-21-16(22-25-15)13-8-19-3-4-20-13/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUBGYSBXPVIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














